molecular formula C18H13FO2 B14341562 Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- CAS No. 104761-58-2

Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro-

Cat. No.: B14341562
CAS No.: 104761-58-2
M. Wt: 280.3 g/mol
InChI Key: GUZXPBWUCOZMCH-UHFFFAOYSA-N
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Description

Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- is a complex organic compound with significant interest in various scientific fields. This compound is a derivative of benzanthracene, which is known for its polycyclic aromatic hydrocarbon structure. The addition of a fluoro group and the tetrahydro modification make this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- typically involves multiple steps. The starting material is often benzanthracene, which undergoes a series of reactions including fluorination and hydrogenation. The reaction conditions usually require specific catalysts and solvents to ensure the desired modifications are achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluoro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield fully hydrogenated derivatives.

Scientific Research Applications

Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. The fluoro group and the polycyclic structure allow it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene-7,12-dione: Lacks the fluoro group and tetrahydro modification.

    6-Fluoro-benz(a)anthracene: Lacks the dione and tetrahydro modification.

    1,2,3,4-Tetrahydro-benz(a)anthracene: Lacks the fluoro group and dione modification.

Uniqueness

Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- is unique due to the combination of the fluoro group, dione, and tetrahydro modifications

Properties

CAS No.

104761-58-2

Molecular Formula

C18H13FO2

Molecular Weight

280.3 g/mol

IUPAC Name

6-fluoro-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione

InChI

InChI=1S/C18H13FO2/c19-14-9-10-5-1-2-6-11(10)15-16(14)18(21)13-8-4-3-7-12(13)17(15)20/h3-4,7-9H,1-2,5-6H2

InChI Key

GUZXPBWUCOZMCH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C3C(=C(C=C2C1)F)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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